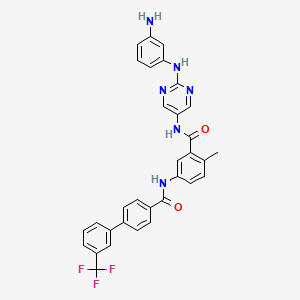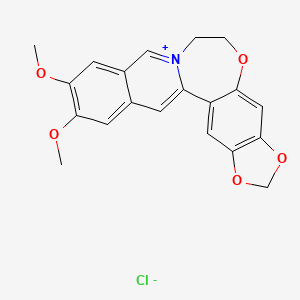![molecular formula C24H27N7OS B12381246 (S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile CAS No. 2937344-16-4](/img/structure/B12381246.png)
(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BI-2493: is a highly selective pan-KRAS inhibitor and a structural analog of BI-2865. It exhibits antitumor activity and inhibits tumor cell growth, making it a valuable compound in the study of cancerous diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control .
Industrial Production Methods: The industrial production of BI-2493 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: BI-2493 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: BI-2493 is used as a tool compound to study the biochemical pathways involving KRAS proteins. It helps in understanding the molecular mechanisms of KRAS-related signaling pathways .
Biology: In biological research, BI-2493 is used to investigate the role of KRAS mutations in various cancers. It aids in the development of targeted therapies for cancer treatment .
Medicine: BI-2493 has potential therapeutic applications in the treatment of cancers with KRAS mutations. It is being explored in preclinical and clinical studies for its efficacy and safety .
Industry: In the pharmaceutical industry, BI-2493 is used in drug discovery and development processes. It serves as a lead compound for developing new anticancer drugs .
Wirkmechanismus
BI-2493 exerts its effects by selectively inhibiting KRAS proteins. It binds non-covalently to multiple KRAS mutant alleles, including the wild-type allele, in the guanosine diphosphate-bound inactive state. This inhibition prevents the activation of downstream signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, which are involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
BI-2865: A structural analog of BI-2493 with similar inhibitory effects on KRAS proteins
KRAS G12C Inhibitors: Such as sotorasib and adagrasib, which target specific KRAS mutations
Uniqueness: BI-2493 is unique in its ability to inhibit a broad range of KRAS mutant alleles, making it a versatile tool in cancer research. Unlike some other inhibitors that target specific mutations, BI-2493 offers a more comprehensive approach to targeting KRAS-driven cancers .
Eigenschaften
CAS-Nummer |
2937344-16-4 |
|---|---|
Molekularformel |
C24H27N7OS |
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
(7S)-2'-amino-3-[2-[(2S)-2-methylpiperazin-1-yl]pyrimidin-4-yl]spiro[5,6-dihydro-4H-1,2-benzoxazole-7,4'-6,7-dihydro-5H-1-benzothiophene]-3'-carbonitrile |
InChI |
InChI=1S/C24H27N7OS/c1-14-13-27-10-11-31(14)23-28-9-6-17(29-23)20-15-4-2-7-24(21(15)32-30-20)8-3-5-18-19(24)16(12-25)22(26)33-18/h6,9,14,27H,2-5,7-8,10-11,13,26H2,1H3/t14-,24-/m0/s1 |
InChI-Schlüssel |
PVOYBVVIBNPTPJ-BSEYFRJRSA-N |
Isomerische SMILES |
C[C@H]1CNCCN1C2=NC=CC(=N2)C3=NOC4=C3CCC[C@@]45CCCC6=C5C(=C(S6)N)C#N |
Kanonische SMILES |
CC1CNCCN1C2=NC=CC(=N2)C3=NOC4=C3CCCC45CCCC6=C5C(=C(S6)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


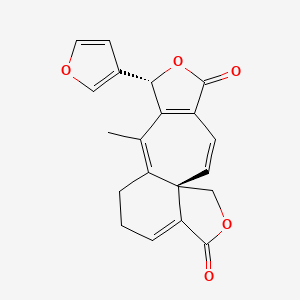
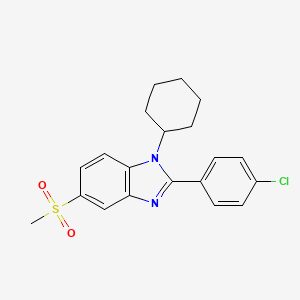
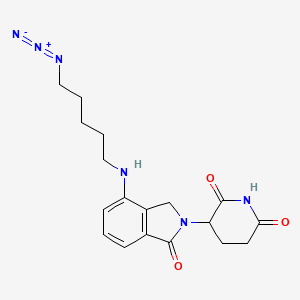
![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
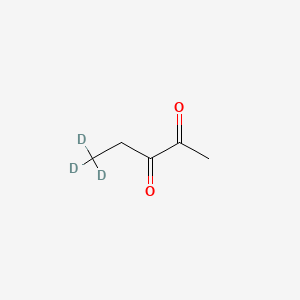
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
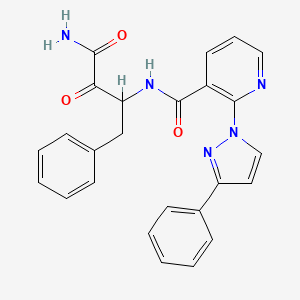
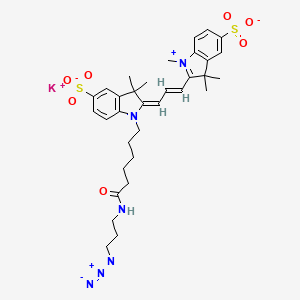

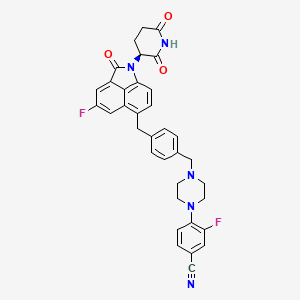
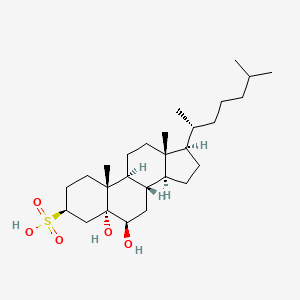
![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)
